molecular formula C24H26O3 B1668566 4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid CAS No. 95906-68-6

4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid

Cat. No.: B1668566
CAS No.: 95906-68-6
M. Wt: 362.5 g/mol
InChI Key: ZXQHMEUGMCXKLO-KPKJPENVSA-N
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Preparation Methods

The synthetic routes for BMS-181156 involve the use of various organic reactions to construct its complex structure. The preparation typically starts with the synthesis of the naphthalene derivative, followed by the formation of the propenyl group and the benzoic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

BMS-181156 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

BMS-181156 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and properties of retrochalcones.

    Biology: It is used to investigate the biological activities of retrochalcones, including their potential as anti-inflammatory and anticancer agents.

    Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BMS-181156 involves its interaction with specific molecular targets and pathways. It primarily targets the retinoic acid receptor gamma, which plays a crucial role in regulating gene expression and cellular differentiation. By binding to this receptor, BMS-181156 modulates the activity of various genes and pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

BMS-181156 is unique among retrochalcones due to its specific structural features and biological activities. Similar compounds include other retrochalcones, such as:

  • 4-Hydroxychalcone
  • 2’,4’-Dihydroxychalcone
  • 4-Methoxychalcone These compounds share similar structural motifs but differ in their specific substituents and biological activities .

Properties

CAS No.

95906-68-6

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-[(E)-3-oxo-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

InChI

InChI=1S/C24H26O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15H,13-14H2,1-4H3,(H,26,27)/b12-7+

InChI Key

ZXQHMEUGMCXKLO-KPKJPENVSA-N

SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C(=O)O)(C)C)C

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)C(=O)O)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C(=O)O)(C)C)C

Appearance

Solid powder

Key on ui other cas no.

110368-35-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-oxo-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid
Ch 80
Ch 80, (E)-isomer
Ch-80

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-formylbenzoate (1.28 g, 7.83 mmol) was added to a solution of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone (Compound 1, 1.80 g, 7.83 mmol) in 10 mL of 1 N NaOH and 20 mL of methanol. After stirring at room temperature for 18 h, the reaction mixture was acidified with 1N HCl and extracted with ethyl acetate (3×10 mL). The combined organic layer was washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure. Recrystallization (acetonitrile) gave the title compound (1.70 g, 60% yield) as a white solid:
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title compound
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 4
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 5
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 6
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid

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